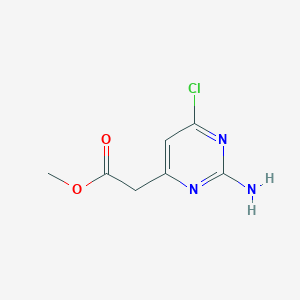

Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate

Description

Properties

Molecular Formula |

C7H8ClN3O2 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate |

InChI |

InChI=1S/C7H8ClN3O2/c1-13-6(12)3-4-2-5(8)11-7(9)10-4/h2H,3H2,1H3,(H2,9,10,11) |

InChI Key |

QGGHLPLRDPIXRR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=NC(=N1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Pyrimidine Intermediates

Patent CN104387329A describes esterification strategies for structurally related compounds, such as 2-(2-(6-chloropyrimidin-4-yloxy)phenyl)methyl acetate. Key steps include:

-

Alkaline Ring-Opening of Benzofuranone :

Relevance to Target Compound :

While this method focuses on aryl esters, analogous nucleophilic acyl substitution could be employed. For example, reacting 4,6-dichloro-2-(chloromethyl)pyrimidine with methyl acetate in the presence of a base like triethylamine might yield the desired ester.

Optimization Parameters and Yield Enhancement

Temperature and Solvent Effects

-

Chlorination Efficiency : Elevated temperatures (70°C) maximize POCl₃ reactivity, while acetonitrile’s polar aprotic nature stabilizes intermediates.

-

Amination Selectivity : Lower temperatures (40–50°C) prevent over-amination at the 6-position chlorine.

-

Esterification : Methanol and THF are optimal for balancing solubility and reaction rates, as demonstrated in related syntheses.

Stoichiometric Ratios

-

Chlorination : A 1:2 molar ratio of 4,6-dihydroxy-2-methylpyrimidine to POCl₃ ensures complete substitution.

-

Esterification : Excess methyl glycolate (1.5–2.0 equivalents) drives the reaction to completion, minimizing unreacted pyrimidine.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon with hydrogen gas.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of 2-amino-6-substituted pyrimidine derivatives.

Oxidation: Formation of 2-nitro-6-chloropyrimidine derivatives.

Reduction: Formation of 2-alkylamino-6-chloropyrimidine derivatives.

Hydrolysis: Formation of 2-(2-amino-6-chloropyrimidin-4-yl)acetic acid.

Scientific Research Applications

Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents.

Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.

Industrial Applications: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Ethyl 2-(2-Amino-6-chloropyrimidin-4-yl)acetate (CAS: 30679-96-0)

Key Differences :

- Ester Group : Ethyl ester (vs. methyl ester in the target compound) increases molecular weight (215.64 g/mol vs. ~201.6 g/mol for methyl) and may enhance lipophilicity.

- Physical Properties : Boiling point (385.6°C at 760 mmHg) and flash point (187.0°C) reflect higher thermal stability compared to methyl analogs .

- Applications : Ethyl esters are often preferred in prodrug design for improved bioavailability.

Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate (CAS: 1261542-34-0)

Key Differences :

- Substituents: Lacks the 2-amino group, reducing hydrogen-bonding capacity and altering reactivity.

- Molecular Weight: 200.62 g/mol (lower due to absence of amino group) .

- Synthetic Utility: The absence of the amino group simplifies synthesis but limits applications in targeted drug design.

Methyl 2-(4-Amino-6-chloropyrimidin-5-yl)acetate (CAS: 1402550-59-7)

Key Differences :

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

Key Differences :

- Applications : Demonstrated utility in antiviral and anticancer research due to sulfur-mediated interactions .

Comparative Data Table

Biological Activity

Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate, a pyrimidine derivative, has been the subject of extensive research due to its notable biological activities. This article reviews its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by recent findings and case studies.

Chemical Structure and Properties

The compound features a chlorinated pyrimidine ring, which contributes to its unique chemical reactivity and biological activity. Its structure can be represented as follows:

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been effective against various pathogens, including:

- Gram-positive bacteria : Effective in inhibiting growth.

- Gram-negative bacteria : Demonstrated antimicrobial action.

- Fungi : Showed efficacy against certain fungal strains.

A study indicated that the compound's minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as an antimicrobial agent .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Key Findings:

- IC50 Values : The IC50 value for COX inhibition was reported at approximately , similar to that of celecoxib, a standard anti-inflammatory drug .

This suggests that this compound could serve as a potent alternative in treating inflammatory conditions.

3. Cytotoxicity Against Cancer Cells

Preliminary studies have suggested that this compound may induce cytotoxic effects in various cancer cell lines. Notably:

- Mechanism of Action : It appears to induce apoptosis through modulation of key signaling pathways involved in cell survival and proliferation.

A specific study highlighted its ability to reduce cell viability in cancer models by targeting apoptosis pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes implicated in inflammatory processes and cancer progression.

- Molecular Interactions : Molecular docking studies have shown that it interacts with specific receptors or enzymes, leading to altered biological responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity | IC50 (μmol) |

|---|---|---|

| Methyl 2-(6-chloropyrimidin-4-yloxy)phenyl-3-methoxyacrylate | Antimicrobial | TBD |

| Methyl 2-(6-chloropyrimidin-4-acetic acid methyl ester | Anti-inflammatory | TBD |

| This compound | Antimicrobial, Anti-inflammatory | ~0.04 |

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : A recent investigation revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with MIC values indicating strong potential for therapeutic applications .

- Anti-inflammatory Research : Another study focused on its COX inhibition capabilities, demonstrating its effectiveness comparable to existing anti-inflammatory medications .

- Cancer Research : Preliminary findings indicate that this compound can induce apoptosis in various cancer cell lines, suggesting avenues for further exploration in oncology .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-amino-4,6-dichloropyrimidine can react with methyl acetoacetate derivatives under basic conditions, followed by selective deprotection or functionalization. Critical parameters include temperature control (e.g., reflux in ethanol or THF), stoichiometric ratios, and catalysts like triethylamine. Purification often involves column chromatography or recrystallization . Multi-step sequences may yield intermediates with protective groups to prevent undesired side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- X-ray crystallography : Utilizes SHELX and Olex2 for structure refinement. Key parameters include R-factors (e.g., ) and hydrogen-bonding analysis to confirm dimerization or packing .

- NMR : and NMR identify substituent positions (e.g., δ 5.28 ppm for -OCH2- groups) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calc. 348.0970, found 348.0971) .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal irritation.

- Emergency measures: Flush eyes with water for 15 minutes, wash skin with soap, and seek medical attention for inhalation exposure .

Q. What in vitro assays evaluate its antimicrobial or anti-inflammatory potential?

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.

- Anti-inflammatory : COX-1/COX-2 inhibition assays or cytokine (e.g., IL-6, TNF-α) suppression in macrophage models .

Q. How do chloro and amino substituents influence pyrimidine ring reactivity?

The chloro group acts as a leaving group in nucleophilic substitutions, while the amino group directs electrophilic attacks to specific positions (e.g., para to NH2). Steric hindrance from substituents may reduce regioselectivity .

Advanced Research Questions

Q. How can crystallographic data discrepancies in molecular conformation be resolved?

Discrepancies in torsion angles (e.g., C3–C4–C6–C9 = −126.2°) or hydrogen-bonding patterns require cross-validation using multiple software (CrysAlisPRO, SHELXL) and high-resolution data (θmax > 65°). Twinned crystals may necessitate specialized refinement protocols .

Q. What strategies optimize yield in pyrimidine ring functionalization?

Q. How do 3D-QSAR models predict bioactivity of derivatives?

3D-QSAR uses molecular descriptors like electrostatic potential, hydrophobicity, and steric bulk. For example, bicyclic moieties (e.g., norbornene) improve steric complementarity in enzyme binding pockets. Validation via leave-one-out cross-checking ensures model robustness .

Q. What challenges arise in regioselective functionalization at the pyrimidine 4-position?

Competing reactivity at the 2- and 6-positions can occur. Solutions include:

Q. Which analytical techniques identify synthesis byproducts?

- HPLC/LC-MS : Detects impurities at ppm levels using reverse-phase columns.

- NMR DOSY : Differentiates byproducts via diffusion coefficients.

- Reference standards : Compare retention times and fragmentation patterns with commercial analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.